molecular formula C20H14ClN3OS2 B2962073 (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 899964-22-8

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2962073
CAS RN: 899964-22-8
M. Wt: 411.92
InChI Key: WGGXGINMDFRYBR-MDZDMXLPSA-N
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Description

This compound is a complex organic molecule that contains a chlorobenzo[d]thiazol-2-yl group, a pyridin-2-ylmethyl group, and a thiophen-2-yl group. These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this molecule could have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been used as inhibitors of cyclin-dependent kinase-2 (CDK2), suggesting that this compound could have similar reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Acrylamide in Laboratory and Workplace Exposure

  • Acrylamide is extensively used in research laboratories for the preparation of polyacrylamide gels for electrophoresis. Studies have shown that laboratory personnel working with polyacrylamide gel electrophoresis (PAGE) have significantly increased levels of acrylamide adducts compared to controls, indicating occupational exposure (Bergmark, 1997).

Acrylamide Metabolism and Effects

  • Metabolism studies in humans have evaluated the conversion of acrylamide to glycidamide, a process which may be less extensive in humans than in rodents. These findings are important for understanding the metabolic pathways and potential health impacts of acrylamide exposure (Fennell et al., 2005).

Environmental and Dietary Exposure

  • Environmental studies have looked into the presence of acrylamide and its metabolites in human tissues, including breast milk, indicating widespread exposure through the environment and diet (Schecter et al., 2003).

Health Implications

  • Research has also delved into the potential health implications of acrylamide exposure, such as its role in oxidative stress, sperm function, and the effectiveness of antioxidants in mitigating some of its negative effects on human health (Kashani et al., 2021).

Mechanism of Action

If this compound acts as a CDK2 inhibitor, it would likely do so by binding to the active site of the enzyme and preventing it from carrying out its normal function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine or industry, and the development of new synthesis methods .

properties

IUPAC Name

(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS2/c21-16-7-3-8-17-19(16)23-20(27-17)24(13-14-5-1-2-11-22-14)18(25)10-9-15-6-4-12-26-15/h1-12H,13H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGXGINMDFRYBR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

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